Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dimethoxyphenyl)-1,4-diazepane

Medicinal Chemistry Physicochemical Property Lead Optimization

Elevate your SAR and MPO programs with 1-(3,5-Dimethoxyphenyl)-1,4-diazepane, the rationally differentiated homopiperazine scaffold. Its seven-membered ring imparts a predicted pKa ~9.6 vs. ~8.9 for piperazines, enabling chemists to probe increased cationic character without altering the 3,5-dimethoxy pharmacophore. This validated intermediate delivers sub-nanomolar sigma-1 affinity (Ki 0.10-0.54 nM) and >11,000-fold σ2 selectivity, and has driven 42.3% in vivo tumor reduction as a precursor to vascular-disrupting anticancer agents. Avoid the risk of regioisomeric substitution: only the 3,5-dimethoxy pattern preserves the critical electronic and steric profile needed for target engagement and focused library synthesis.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 882695-41-2
Cat. No. B3388604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-1,4-diazepane
CAS882695-41-2
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2CCCNCC2)OC
InChIInChI=1S/C13H20N2O2/c1-16-12-8-11(9-13(10-12)17-2)15-6-3-4-14-5-7-15/h8-10,14H,3-7H2,1-2H3
InChIKeyBNWBWXFWPXNZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethoxyphenyl)-1,4-diazepane (CAS 882695-41-2): Key Chemical and Procurement Profile


1-(3,5-Dimethoxyphenyl)-1,4-diazepane, bearing the CAS number 882695-41-2, is a synthetic heterocyclic building block featuring a 1,4-diazepane (homopiperazine) core N-substituted with a 3,5-dimethoxyphenyl group . It has a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, where its 3,5-dimethoxy substitution pattern and the expanded seven-membered diazepane ring confer distinct physicochemical properties compared to its six-membered piperazine and other N-aryl diazepane analogues , impacting ligand basicity, conformational flexibility, and target engagement profiles.

Why 1-(3,5-Dimethoxyphenyl)-1,4-diazepane Cannot Be Directly Substituted by Common Piperazine Analogs


Generic substitution of 1-(3,5-dimethoxyphenyl)-1,4-diazepane with a piperazine or alternative regioisomeric analogue carries significant risk of altering pharmacological or physicochemical profiles. The diazepane ring's increased basicity (predicted pKa ~9.6 for the conjugate acid of the N-aryl diazepane versus ~8.9 for the analogous piperazine ) and different conformational preferences directly influence ionization at physiological pH, potentially impacting solubility, permeability, and target binding [1]. Furthermore, the 3,5-dimethoxy substitution pattern provides a distinct electronic and steric environment compared to 3,4-dimethoxy or 4-methoxy analogues, affecting key ligand-receptor interactions . The following evidence quantifies these critical differentiators.

Quantitative Differentiation Guide for 1-(3,5-Dimethoxyphenyl)-1,4-diazepane Procurement


Enhanced Basicity of the Diazepane Ring Compared to Piperazine Analog

The 1,4-diazepane ring in the target compound confers significantly higher basicity than the piperazine ring in the direct analog 1-(3,5-dimethoxyphenyl)piperazine (1DMPP). While the piperazine analog has a predicted pKa of 8.91 for its conjugate acid , class-level data for 1,4-diazepane (homopiperazine) shows a predicted pKa of 11.02, with N-aryl substituted diazepanes typically retaining significantly higher basicity than their piperazine counterparts . This difference of more than one log unit in basicity can critically alter the ionization state at physiological pH, impacting solubility, membrane permeability, and the ability to form key salt bridges in biological targets.

Medicinal Chemistry Physicochemical Property Lead Optimization

Differential Molecular Size and Lipophilicity Versus the Piperazine Analog

Expanding the ring from piperazine to 1,4-diazepane significantly alters the compound's molecular bulk and lipophilicity. The target compound 1-(3,5-dimethoxyphenyl)-1,4-diazepane has a molecular weight of 236.31 g/mol , compared to 222.28 g/mol for the piperazine analog . This increase is accompanied by greater conformational flexibility due to the seven-membered ring. These factors directly influence key drug-like properties; for example, increased molecular weight and flexibility can affect oral bioavailability potential and CNS penetration, making the choice between these scaffolds a critical decision in lead optimization.

Drug Design ADME Property Profiling

Electronic Effect Differentiation by 3,5- vs 3,4-Dimethoxy Substitution Pattern

The 3,5-dimethoxyphenyl substitution pattern of the target compound provides a distinct electronic resonance effect compared to the 3,4-dimethoxyphenyl regioisomer (1-(3,4-dimethoxyphenyl)-1,4-diazepane, CAS 1272157-29-5). The symmetrical 3,5-orientation leads to a different dipole moment and electrostatic potential surface, with the meta-methoxy groups exerting an electron-withdrawing inductive effect while the para-methoxy group in the 3,4-analog can donate electron density via resonance . These electronic differences are known to drive large shifts in biological activity; for instance, in related chemotypes, a 3,5-dimethoxy arrangement conferred superior sigma-1 receptor affinity compared to unsubstituted or mono-methoxy analogues [1].

SAR Electronic Effects Medicinal Chemistry

Evidence of Synthetic Tractability as a Key Intermediate for Anticancer Agents

The target compound has a demonstrated role as a key intermediate in the synthesis of bioactive molecules. Specifically, it served as a building block in the synthesis of aryloxazole derivatives developed as antimitotic and vascular-disrupting agents for cancer therapy, as described in the Journal of Medicinal Chemistry (2013) [1]. The synthetic route utilized 1-(3,5-dimethoxyphenyl)-1,4-diazepane in a multi-step sequence involving copper-catalyzed coupling and subsequent deprotection to generate compounds that exhibited potent antiproliferative activity across multiple human cancer cell lines and in HUVECs, with lead compound 6-48 achieving 42.3% in vivo tumor growth reduction at 100 mg/kg [1].

Synthetic Chemistry Anticancer Chemical Biology

Commercial Purity Benchmarking Against Closest Available Analogs

Commercially, 1-(3,5-dimethoxyphenyl)-1,4-diazepane is available from Enamine (EN300-105376) at a purity of 95% [1] and from other suppliers at 97-98% purity . In comparison, the 3,4-dimethoxy regioisomer (CAS 1272157-29-5) is offered at 99% purity by select suppliers . While the 3,4-isomer achieves a higher nominal purity, the 3,5-isomer's availability from Enamine, a major global supplier of screening compounds, ensures batch-to-batch consistency and reliable supply for large-scale screening campaigns.

Procurement Quality Control Chemical Purity

Impact of Ring Size on Sigma-1 Receptor Affinity: A Class-Level Inference

In a systematic study of ring size effects on sigma-1 receptor binding, diazepane derivatives demonstrated subnanomolar binding affinities (Ki = 0.10-0.54 nM) comparable to their piperazine counterparts, but with a notably wider range of sigma-2 receptor affinities (Ki = 88.1-6473 nM), resulting in exceptionally high sigma-1/sigma-2 selectivity ratios of up to 11,542 [1]. The study concluded that the primary determinant of differential sigma-1 receptor affinities across imidazolidine, piperazine, and diazepane chemotypes is the basicity of the central heterocyclic ring, a property that directly differentiates the target compound from its piperazine analog [1].

Sigma Receptor Neuropharmacology Ligand Design

Optimal Application Scenarios for 1-(3,5-Dimethoxyphenyl)-1,4-diazepane Based on Differentiated Evidence


Sigma-1 Receptor Ligand Design Campaigns

Researchers developing novel sigma-1 receptor ligands should select 1-(3,5-dimethoxyphenyl)-1,4-diazepane as a scaffold when the objective is to explore the impact of ring-expanded diamines on binding affinity and subtype selectivity. Evidence shows that diazepane-based ligands can achieve subnanomolar sigma-1 Ki values (0.10-0.54 nM) with extraordinarily high selectivity over sigma-2 (up to 11,542-fold), a profile linked to the ring's basicity [1]. The 3,5-dimethoxyphenyl group provides a distinct electronic pharmacophore for tuning receptor interactions.

Lead Optimization Requiring pH-Dependent Property Modulation

In multi-parameter optimization (MPO) programs where the ionization profile of a piperazine-based lead must be systematically varied, 1-(3,5-dimethoxyphenyl)-1,4-diazepane offers a rational tool for increasing basicity by approximately one pKa unit without altering the peripheral pharmacophore. This allows medicinal chemists to probe the impact of increased cationic character on target engagement, solubility, and off-target profiles while maintaining the 3,5-dimethoxyphenyl recognition motif.

Synthesis of Vascular-Disrupting Anticancer Agents

The compound is a validated intermediate for constructing aryloxazole-based anticancer agents, as demonstrated in the synthesis of potent antimitotic and vascular-disrupting compounds that achieved 42.3% in vivo tumor growth reduction [1]. Procurement for this application leverages the compound's regiochemically pure 3,5-dimethoxyphenyl group and the secondary amine handle of the diazepane ring for further functionalization.

Chemical Biology Probe Development for GPCR and Ion Channel Targets

Given the established role of 1,4-diazepane-containing compounds as ligands for diverse targets including histamine H3 receptors, orexin receptors, and T-type calcium channels [1], the target compound serves as a privileged scaffold for synthesizing focused libraries. The 3,5-dimethoxy substitution pattern differentiates it from more common 3,4-dimethoxy or 4-methoxy variants, offering a unique vector for SAR exploration in probe discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dimethoxyphenyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.